2-(2,6-Dichloroanilino)phenylglyoxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloroanilino)phenylglyoxylic acid typically involves the reaction of 2,6-dichloroaniline with phenylglyoxylic acid under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product . The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloroanilino)phenylglyoxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylglyoxylic acid derivatives.
Scientific Research Applications
2-(2,6-Dichloroanilino)phenylglyoxylic acid has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
2-(2,6-Dichloroanilino)phenylglyoxylic acid can be compared with other similar compounds, such as:
Diclofenac: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
2-(2,6-Dichloroanilino)phenylacetic acid: Another related compound with similar chemical structure and properties.
2-(2,6-Dichlorophenyl)amino]phenyl-2-oxoacetic acid: A compound with similar functional groups and reactivity.
The uniqueness of this compound lies in its specific use as an impurity standard and its role in pharmaceutical research .
Properties
Molecular Formula |
C14H9Cl2NO3 |
---|---|
Molecular Weight |
310.1 g/mol |
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C14H9Cl2NO3/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20/h1-7,17H,(H,19,20) |
InChI Key |
PQSLNUKSAGBMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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